molecular formula C18H18ClN3O B10792112 3-(4-Chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol

3-(4-Chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol

Cat. No.: B10792112
M. Wt: 327.8 g/mol
InChI Key: BUOWMBFFJAPTLV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol is a complex organic compound that features a pyrrolidin-3-ol core substituted with a 4-chlorophenyl group and a 1H-pyrrolo[2,3-b]pyridin-3-ylmethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common approach is the cycloaddition reaction of MBH carbonates of isatins with β-enamino maleimides in acetonitrile at room temperature . This reaction is promoted by DABCO and results in the formation of multifunctionalized spiro compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using recyclable catalysts and environmentally benign solvents, can be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit the polymerization of microtubules by binding to the colchicine site, resulting in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a pyrrolo[2,3-b]pyridine moiety makes it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyrrolidin-3-ol

InChI

InChI=1S/C18H18ClN3O/c19-15-5-3-14(4-6-15)18(23)7-9-22(12-18)11-13-10-21-17-16(13)2-1-8-20-17/h1-6,8,10,23H,7,9,11-12H2,(H,20,21)

InChI Key

BUOWMBFFJAPTLV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(C2=CC=C(C=C2)Cl)O)CC3=CNC4=C3C=CC=N4

Origin of Product

United States

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